Sulfobromophthalein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfobromophthalein can be synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for diagnostic use .
Chemical Reactions Analysis
Types of Reactions
Sulfobromophthalein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or iodine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Sulfobromophthalein has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying organic anion transport mechanisms.
Biology: Employed in experiments to understand cellular transport processes.
Medicine: Utilized in liver function tests to diagnose hepatobiliary disorders.
Industry: Applied in the development of diagnostic kits and reagents for laboratory use
Mechanism of Action
Sulfobromophthalein exerts its effects by binding to organic anion transporting polypeptides (OATPs) on the surface of hepatocytes. Once inside the hepatocytes, it is conjugated with glutathione and excreted into the bile via multidrug resistance-associated protein 2 (MRP2). This process allows for the assessment of liver function based on the retention and excretion of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: Another diagnostic agent used in liver function tests.
Bromosulfophthalein: A closely related compound with similar diagnostic applications.
Sulfonimidates: Sulfur-containing compounds with applications in medicinal chemistry
Uniqueness
Sulfobromophthalein is unique due to its high affinity for OATPs and its specific use in liver function diagnostics. Its ability to be conjugated with glutathione and excreted via MRP2 makes it a valuable tool for assessing hepatobiliary function .
Properties
CAS No. |
297-83-6 |
---|---|
Molecular Formula |
C20H10Br4O10S2 |
Molecular Weight |
794.0 g/mol |
IUPAC Name |
2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33) |
InChI Key |
OHTXTCNTQJFRIG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O |
Key on ui other cas no. |
297-83-6 |
Related CAS |
71-67-0 (di-hydrochloride salt) |
Synonyms |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.